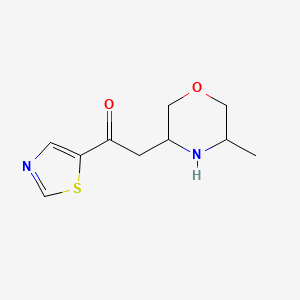
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is a synthetic organic compound that features both a morpholine and a thiazole ring in its structure. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one typically involves the formation of the morpholine and thiazole rings, followed by their coupling. Common synthetic routes might include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.
Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the morpholine and thiazole rings under suitable conditions, such as using a base and a solvent like ethanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one would depend on its specific biological activity. Generally, compounds with morpholine and thiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Morpholin-4-yl)-1-(1,3-thiazol-5-yl)ethan-1-one: Similar structure but without the methyl group on the morpholine ring.
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is unique due to the specific substitution pattern on both the morpholine and thiazole rings, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H14N2O2S |
|---|---|
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
2-(5-methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C10H14N2O2S/c1-7-4-14-5-8(12-7)2-9(13)10-3-11-6-15-10/h3,6-8,12H,2,4-5H2,1H3 |
Clé InChI |
IWAQESFQLTZCCP-UHFFFAOYSA-N |
SMILES canonique |
CC1COCC(N1)CC(=O)C2=CN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


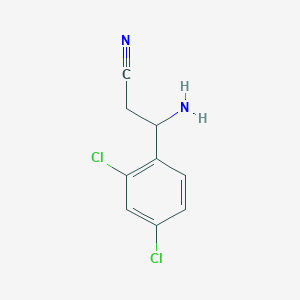
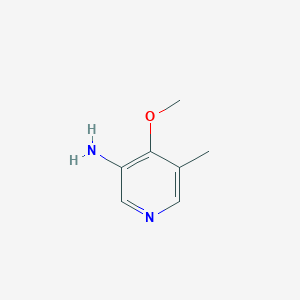

![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B13058362.png)
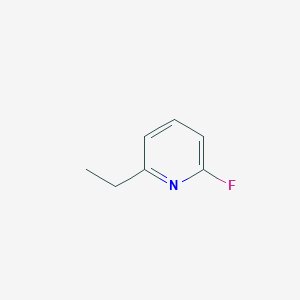
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate](/img/structure/B13058376.png)
![7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B13058382.png)
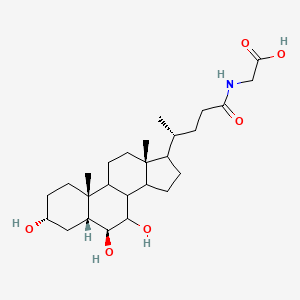

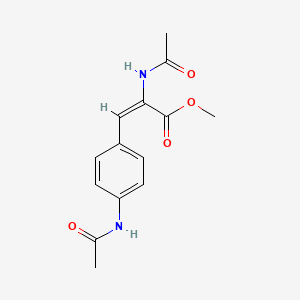
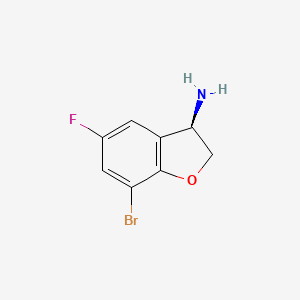

![5-Amino-1-[(propan-2-yloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13058426.png)

